molecular formula C14H10N6S B14239964 1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile CAS No. 387822-72-2

1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile

Katalognummer: B14239964
CAS-Nummer: 387822-72-2
Molekulargewicht: 294.34 g/mol
InChI-Schlüssel: HTGMWIKQMTWGJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thieno[2,3-C]isoquinoline core, which is a fused ring system combining thiophene and isoquinoline moieties. The presence of multiple amino and cyano groups makes it a versatile molecule for chemical modifications and reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile typically involves multi-step organic reactions. The starting materials often include substituted thiophenes and isoquinolines, which undergo various reactions such as nitration, reduction, and amination to introduce the amino and cyano groups. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Analyse Chemischer Reaktionen

Types of Reactions

1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile can undergo several types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the cyano groups can produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and cyano groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,5,6-Triamino-2-(methyl)thieno[2,3-C]isoquinoline-7-carbonitrile
  • 1,5,6-Triamino-2-(ethyl)thieno[2,3-C]isoquinoline-7-carbonitrile
  • 1,5,6-Triamino-2-(propyl)thieno[2,3-C]isoquinoline-7-carbonitrile

Uniqueness

1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile is unique due to the presence of both amino and cyano groups, which provide a versatile platform for chemical modifications and reactions. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

387822-72-2

Molekularformel

C14H10N6S

Molekulargewicht

294.34 g/mol

IUPAC-Name

1,5,6-triamino-2-(cyanomethyl)thieno[2,3-c]isoquinoline-7-carbonitrile

InChI

InChI=1S/C14H10N6S/c15-4-3-8-12(18)10-7-2-1-6(5-16)11(17)9(7)13(19)20-14(10)21-8/h1-2H,3,17-18H2,(H2,19,20)

InChI-Schlüssel

HTGMWIKQMTWGJC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1C#N)N)C(=NC3=C2C(=C(S3)CC#N)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.